![molecular formula C24H18ClN3Sn B12544559 4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile CAS No. 672953-41-2](/img/structure/B12544559.png)
4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile is a complex organotin compound characterized by the presence of a chlorostannane core linked to three benzonitrile groups via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile typically involves the reaction of chlorostannane derivatives with benzonitrile compounds. One common method involves the use of a chlorostannane precursor, such as chlorotrimethylstannane, which reacts with benzonitrile in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or copper complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The chlorostannane core can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of stannic compounds.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted stannane compounds.
Scientific Research Applications
4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organotin compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a catalyst in biochemical reactions.
Industry: Utilized in the production of high-performance polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile involves its ability to interact with various molecular targets through its chlorostannane core and benzonitrile groups. The compound can form coordination complexes with metal ions, which can influence its reactivity and stability. Additionally, the nitrile groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: A compound with a triazine core and three aniline groups, used in similar applications in materials science and chemistry.
4,4’,4’'-Methanetriyltribenzonitrile: Another compound with a similar benzonitrile structure, used in polymer synthesis and as a catalyst.
Uniqueness
4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile is unique due to its chlorostannane core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the presence of tin and its coordination chemistry are advantageous.
Properties
CAS No. |
672953-41-2 |
|---|---|
Molecular Formula |
C24H18ClN3Sn |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
4-[[chloro-bis[(4-cyanophenyl)methyl]stannyl]methyl]benzonitrile |
InChI |
InChI=1S/3C8H6N.ClH.Sn/c3*1-7-2-4-8(6-9)5-3-7;;/h3*2-5H,1H2;1H;/q;;;;+1/p-1 |
InChI Key |
WZMRSYGPVOPDMZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C[Sn](CC2=CC=C(C=C2)C#N)(CC3=CC=C(C=C3)C#N)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)
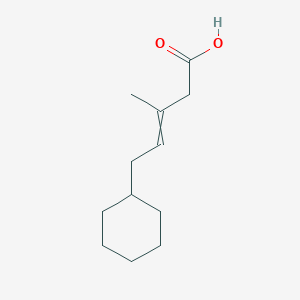
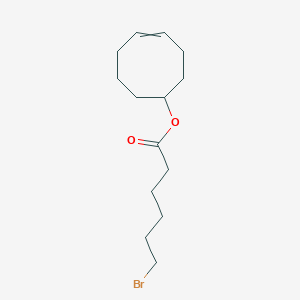
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
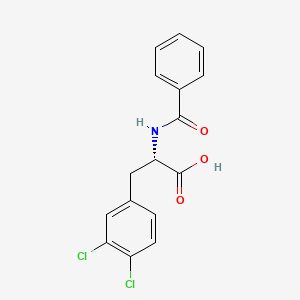
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)
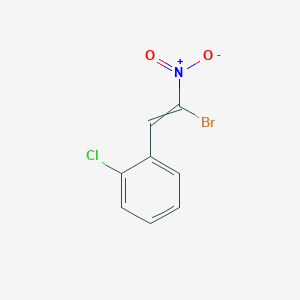
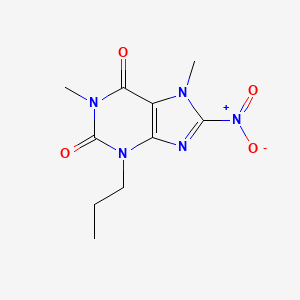
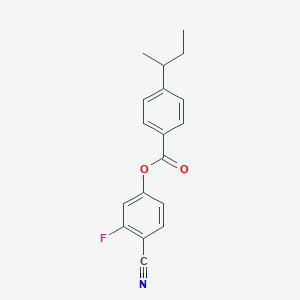
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)

